5-Chloro-4-(trifluoromethyl)picolinonitrile

Catalog No.
S3334306
CAS No.
1156542-28-7
M.F
C7H2ClF3N2
M. Wt
206.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-(trifluoromethyl)picolinonitrile

CAS Number

1156542-28-7

Product Name

5-Chloro-4-(trifluoromethyl)picolinonitrile

IUPAC Name

5-chloro-4-(trifluoromethyl)pyridine-2-carbonitrile

Molecular Formula

C7H2ClF3N2

Molecular Weight

206.55

InChI

InChI=1S/C7H2ClF3N2/c8-6-3-13-4(2-12)1-5(6)7(9,10)11/h1,3H

InChI Key

SPNZMEZMUQOGRF-UHFFFAOYSA-N

SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)C#N

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)C#N

5-Chloro-4-(trifluoromethyl)picolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with both a chloro group and a trifluoromethyl group. Its molecular formula is C7H2ClF3N2, and it has a molecular weight of 206.55 g/mol . The compound is known for its unique properties arising from the presence of the trifluoromethyl group, which significantly influences its chemical behavior and biological activity.

Typical of nitriles and halogenated compounds. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chloro group. Additionally, the trifluoromethyl group enhances its reactivity in certain conditions, making it suitable for further functionalization . Common reactions include:

  • Nucleophilic substitution: The chloro group can be replaced by nucleophiles.
  • Hydrolysis: The nitrile can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
  • Reduction: It can also be reduced to amines or other derivatives depending on the reaction conditions.

5-Chloro-4-(trifluoromethyl)picolinonitrile exhibits notable biological activities, particularly in the context of agricultural chemistry. It has been studied for its potential use as a pesticide due to its efficacy against various pests . The trifluoromethyl group contributes to its biological activity by enhancing lipophilicity and metabolic stability.

Several synthetic routes have been developed for producing 5-Chloro-4-(trifluoromethyl)picolinonitrile. Key methods include:

  • Direct halogenation: Starting from 4-(trifluoromethyl)picolinonitrile, chlorination can be achieved using chlorine gas or chlorinating agents.
  • Nitrile synthesis: The compound can also be synthesized via the reaction of a suitable pyridine derivative with cyanogen bromide .

The primary applications of 5-Chloro-4-(trifluoromethyl)picolinonitrile are found in:

  • Agricultural chemistry: It is primarily used as an active ingredient in pesticide formulations.
  • Pharmaceuticals: Due to its unique chemical structure, it serves as an intermediate in the synthesis of various pharmaceutical compounds.

Interaction studies have shown that 5-Chloro-4-(trifluoromethyl)picolinonitrile interacts effectively with biological targets involved in pest management. Its mechanism often involves disruption of metabolic pathways in target organisms, leading to their control or elimination . Further studies may explore its interactions at the molecular level to enhance efficacy and reduce environmental impact.

Several compounds share structural similarities with 5-Chloro-4-(trifluoromethyl)picolinonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Chloro-5-(trifluoromethyl)pyridine85148-26-10.80
5-(Trifluoromethyl)picolinonitrile95727-86-90.78
6-Chloro-4-(trifluoromethyl)picolinonitrile1156542-25-40.75
2-(Chloromethyl)-4-(trifluoromethyl)pyridine215867-87-10.74
4-(Trifluoromethyl)picolinonitrile936841-69-90.73

Uniqueness: The presence of both chloro and trifluoromethyl groups distinguishes this compound from others listed above, contributing to its unique properties and applications in pest control and pharmaceuticals.

XLogP3

2.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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